molecular formula C10H13NO2 B13620802 Methyl 3-amino-2,5-dimethylbenzoate CAS No. 27023-02-5

Methyl 3-amino-2,5-dimethylbenzoate

Cat. No.: B13620802
CAS No.: 27023-02-5
M. Wt: 179.22 g/mol
InChI Key: ZGWJTVNFUJQBHX-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,5-dimethylbenzoate is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzoic acid, featuring an amino group and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-2,5-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2,5-dimethylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction conditions, including temperature and pressure, are optimized to maximize the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,5-dimethylbenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 3-amino-2,5-dimethylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 3-amino-2,5-dimethylbenzoate exerts its effects depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,5-dimethylbenzoate
  • Methyl 2-amino-3-methylbenzoate
  • Methyl 3,5-dimethoxybenzoate

Uniqueness

Methyl 3-amino-2,5-dimethylbenzoate is unique due to the presence of both an amino group and two methyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

27023-02-5

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 3-amino-2,5-dimethylbenzoate

InChI

InChI=1S/C10H13NO2/c1-6-4-8(10(12)13-3)7(2)9(11)5-6/h4-5H,11H2,1-3H3

InChI Key

ZGWJTVNFUJQBHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N)C)C(=O)OC

Origin of Product

United States

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